molecular formula C19H18FN3S B5603108 1-(2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

1-(2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B5603108
M. Wt: 339.4 g/mol
InChI Key: OWNDPKJGUDTIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C19H18FN3S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12054692 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

Fe-catalyzed Synthesis of Flunarizine
A study by Shakhmaev et al. (2016) explores the Fe-catalyzed synthesis of Flunarizine, a drug that shows vasodilating effects and is used to treat migraines and other conditions. The synthesis process highlights the chemical versatility and potential of compounds structurally related to 1-(2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine in producing clinically significant molecules through regioselective metal-catalyzed amination and Wittig reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antimicrobial and Biological Activities

Antimicrobial Activity of Hybrid Molecules
Research by Başoğlu et al. (2013) investigates the microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, demonstrating significant antimicrobial activity. This study showcases the compound's potential in creating molecules with promising antimicrobial properties against a range of microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Biological Evaluation of Piperazine Derivatives
Another study by Sathe et al. (2011) focuses on synthesizing fluorinated benzothiazolo imidazole compounds with derivatives including piperazine, highlighting their anti-microbial activity. The research emphasizes the potential of such compounds in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antitumor and Anticancer Activities

Anticancer Evaluation of 1,3-Thiazoles
A series of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, were evaluated for their anticancer activity. The study by Turov (2020) identifies compounds with significant efficacy against various cancer cell lines, highlighting the therapeutic potential of piperazine-based compounds in oncology (Turov, 2020).

Antimicrobial Synthesis

Synthesis of Piperazine-Azole-Fluoroquinolone Hybrids
Mermer et al. (2019) describe the synthesis and biological activity screening of piperazine-azole-fluoroquinolone hybrids, demonstrating their strong antimicrobial activity and DNA gyrase inhibition. This work illustrates the compound's utility in generating potent antimicrobial agents through innovative synthetic routes (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, & Arumugam, 2019).

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3S/c20-16-8-4-5-9-18(16)22-10-12-23(13-11-22)19-21-17(14-24-19)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNDPKJGUDTIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.